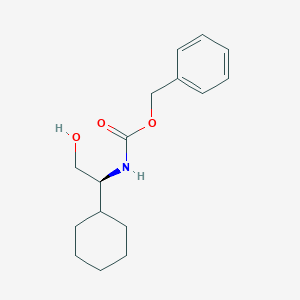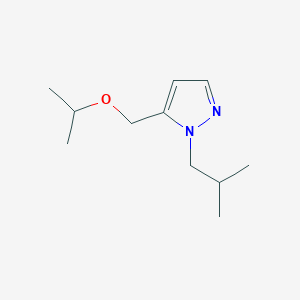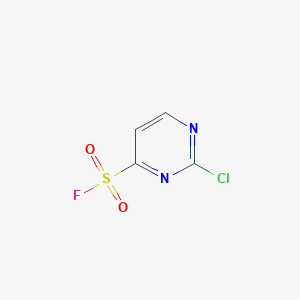
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Butan-2-yl)-4-chloro-6-methylpyrimidine” contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a butan-2-yl group attached to it, which is a four-carbon alkyl group . The compound also has a chlorine atom and a methyl group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the butan-2-yl, chlorine, and methyl groups attached at the 2, 4, and 6 positions respectively. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image .Applications De Recherche Scientifique
Anti-inflammatory Compounds
Research has explored the anti-inflammatory properties of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which includes structures with a small lipophilic group such as methoxyl, methyl, or chloro combined with a butan-2-one side chain. This category includes compounds structurally similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Studies indicate that the introduction of a methyl group on the side chain can be detrimental to activity, suggesting a delicate balance in the molecular structure for optimal anti-inflammatory effects (Goudie et al., 1978).
Antimicrobial Activity
The synthesis of new heterocyclic derivatives containing 1,3-oxazepine and variations of 6-methyl 2-thiouracil, including molecules structurally related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, have been studied for their antimicrobial properties. Some synthesized compounds demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, highlighting the potential of these compounds in antimicrobial applications (Mohammad, Ahmed, & Mahmoud, 2017).
Toxicity Evaluation
In vitro biological systems, including primary and immortalized cell cultures, have been utilized to evaluate the toxicity of various compounds, such as fungicides, insecticides, and herbicides, which may include structures similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Such studies are crucial for understanding the potential environmental and health impacts of these compounds (Camatini et al., 1996).
Pharmaceutical and Explosive Industries
The compound 4,6-dihydroxy-2-methylpyrimidine, closely related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, has been extensively studied for its applications in the synthesis of high explosives and medicinal products. Research has focused on developing economical processes for producing this compound, which underscores its significance in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Anticancer Research
Studies have been conducted on the synthesis of α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore, related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, for their potential as anticancer agents. These compounds have shown effectiveness in inhibiting the growth of specific cancer cell lines, indicating their potential use in cancer treatment (Reddy et al., 2020).
Mécanisme D'action
- Inhibition of neuronal acetylcholine receptors and glutamate receptors (kainate subtype) desensitizes their respective neurons, further contributing to sedation .
- Impact on Bioavailability :
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
2-butan-2-yl-4-chloro-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLDBLRZNGKNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=CC(=N1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)
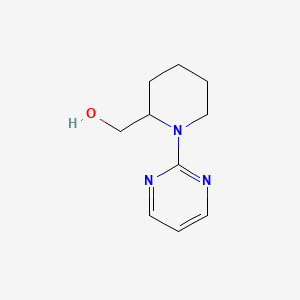
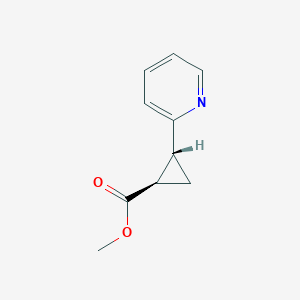

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)
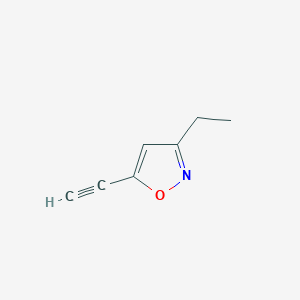
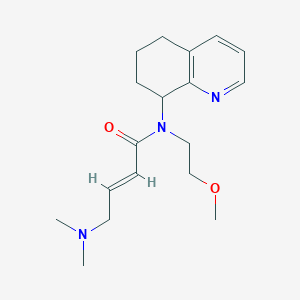
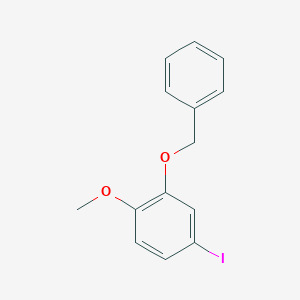
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
